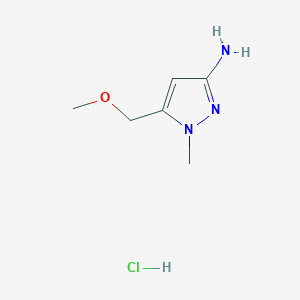![molecular formula C16H16N2O4 B13132563 1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is a chemical compound with the molecular formula C16H16N2O4. It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. The presence of methoxy groups at the 4 and 4’ positions of the bipyridine ring enhances its electron-donating properties, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethoxy-2,2’-bipyridine.
Acylation Reaction: The bipyridine derivative undergoes an acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in coordination with metal-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its coordination properties.
Mécanisme D'action
The mechanism of action of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone primarily involves its ability to act as a ligand and form stable complexes with metal ions. The methoxy groups enhance its electron-donating properties, facilitating the formation of chelates. These metal complexes can participate in various catalytic processes, including oxidation and reduction reactions, by stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: A precursor to the compound, used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of methoxy groups, affecting its electron-donating properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups, influencing its steric properties and coordination behavior.
Uniqueness
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is unique due to the presence of both methoxy groups and ethanone functionalities, which enhance its electron-donating properties and provide additional sites for chemical modification. This makes it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-[6-(6-acetyl-4-methoxypyridin-2-yl)-4-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)13-5-11(21-3)7-15(17-13)16-8-12(22-4)6-14(18-16)10(2)20/h5-8H,1-4H3 |
Clé InChI |
WALFZWOCEVAHHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C2=NC(=CC(=C2)OC)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


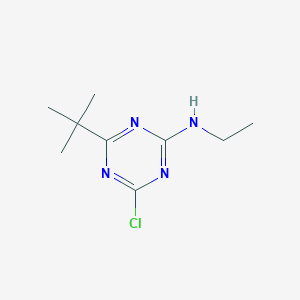


![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
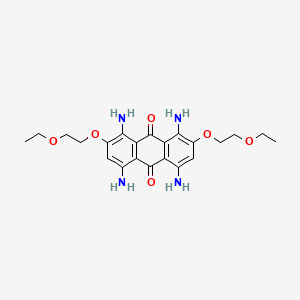
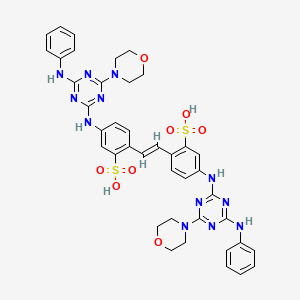
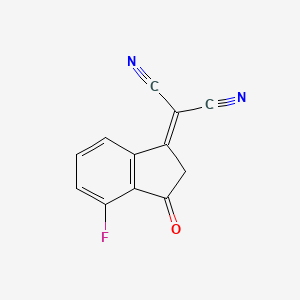
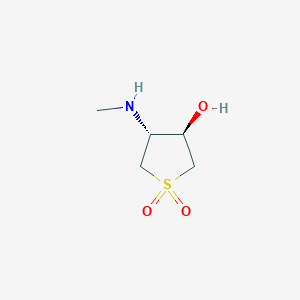
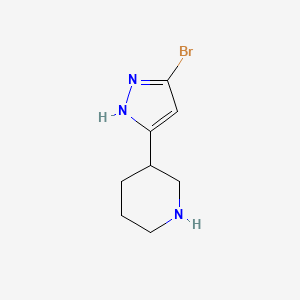
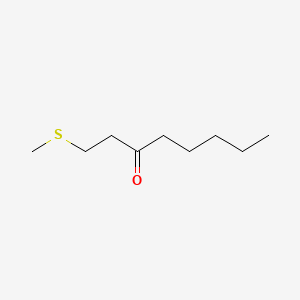
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
